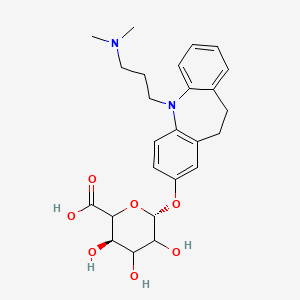

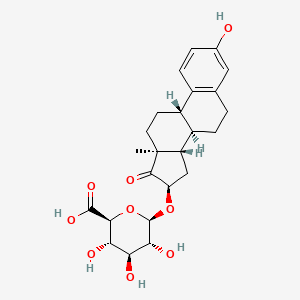

2-羟基丙咪嗪β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Biochemical Research

“2-Hydroxy Imipramine Beta-D-Glucuronide” is used as a biochemical reagent . It is a certified reference material for highly accurate and reliable data analysis . This compound is used in various biochemical research applications due to its unique properties .

Metabolite Studies

This compound is a metabolite , which means it is a product of metabolic reactions. Metabolites play crucial roles in various biological processes, and studying them can provide insights into the functioning of these processes .

Depression and Psychiatric Research

“2-Hydroxy Imipramine Beta-D-Glucuronide” is a glucuronide conjugate of 2-Hydroxy Imipramine . It is used in combating depression and its diverse psychiatric counterparts . This compound triggers a cascade of profound interactions in the intricate neural landscape .

Gut Microbial Research

Research has shown that gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . “2-Hydroxy Imipramine Beta-D-Glucuronide” could potentially be used in similar studies to understand the role of gut microbes in drug metabolism .

Cancer Research

The interaction of gut microbes and heterocyclic amines (HCA) can result in altered bioactivities . “2-Hydroxy Imipramine Beta-D-Glucuronide” could be used in research to understand these interactions and their implications in colorectal cancer (CRC) risk .

Dietary Research

The compound could be used in dietary research, particularly in understanding how dietary components are metabolized and how they interact with gut microbes . This could have implications in understanding the health effects of different diets .

安全和危害

作用机制

Target of Action

2-Hydroxy Imipramine beta-D-Glucuronide is a glucuronide conjugate of 2-Hydroxy Imipramine . The primary targets of this compound are likely to be similar to those of its parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an antidepressant effect .

Biochemical Pathways

The compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted . The glucuronidation of 2-Hydroxy Imipramine to form 2-Hydroxy Imipramine beta-D-Glucuronide is likely to be part of this process .

Pharmacokinetics

Glucuronides are generally known to be highly water-soluble, which aids in their excretion . The bioavailability of the compound would be influenced by factors such as its absorption and distribution within the body, its metabolism to other forms, and its rate of excretion.

Result of Action

The parent compound, imipramine, is known to exert a positive effect on mood in depressed individuals

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy Imipramine beta-D-Glucuronide. For instance, the activity of gut microbes can mediate the transformation of glucuronide conjugates . Additionally, factors such as pH can influence the activity of enzymes involved in the glucuronidation process .

属性

IUPAC Name |

(3R,6R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20?,21-,22?,23?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEJFHYWZSCYSD-SJMBRSBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy Imipramine beta-D-Glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

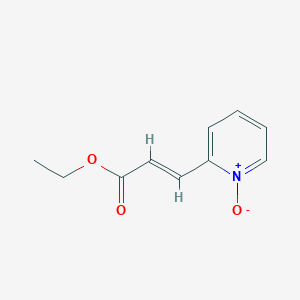

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

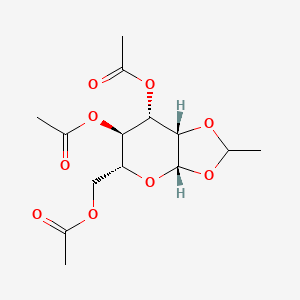

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)